molecular formula C6H15NOS B13175550 Iminodipropyl-lambda6-sulfanone CAS No. 41286-33-3

Iminodipropyl-lambda6-sulfanone

Cat. No.: B13175550
CAS No.: 41286-33-3
M. Wt: 149.26 g/mol
InChI Key: XYCNIAHDPCZQAR-UHFFFAOYSA-N
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Description

Iminodipropyl-lambda6-sulfanone is a chemical compound with the molecular formula C6H15NOS. It is known for its unique structure, which includes a sulfur atom bonded to an imine group and two propyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iminodipropyl-lambda6-sulfanone typically involves the reaction of a primary amine with a sulfoxide under specific conditions. One common method is the reductive amination of a carbonyl compound with an amine, followed by oxidation to form the sulfanone. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Iminodipropyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Iminodipropyl-lambda6-sulfanone is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of iminodipropyl-lambda6-sulfanone involves its interaction with specific molecular targets. The sulfur atom in the compound can form strong bonds with various biological molecules, leading to inhibition of enzyme activity or disruption of protein functions. This interaction is crucial in its antimicrobial and enzyme inhibition properties.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A related compound with a similar sulfur-oxygen bond but different functional groups.

    Sulfanilamide: Another sulfur-containing compound with antimicrobial properties.

    Methionine sulfoximine: A compound with a similar sulfur-imine structure.

Uniqueness

Iminodipropyl-lambda6-sulfanone is unique due to its specific combination of sulfur, imine, and propyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance.

Properties

CAS No.

41286-33-3

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

imino-oxo-dipropyl-λ6-sulfane

InChI

InChI=1S/C6H15NOS/c1-3-5-9(7,8)6-4-2/h7H,3-6H2,1-2H3

InChI Key

XYCNIAHDPCZQAR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=N)(=O)CCC

Origin of Product

United States

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